4-(heptafluoropropyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one

Isomerism NMR spectroscopy Conformational analysis

Select 4-(heptafluoropropyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one (CAS 96146-10-0) for its unique C3F7-mediated single-isomer stability, essential for reproducible conformational and E/Z isomerization studies. Unlike shorter-chain analogs, its persistent intramolecular hydrogen bond ensures structural homogeneity across solvents. As an OECD-listed PFAS, it serves as a critical LC/HRMS reference for environmental monitoring. Its high fluorine content and thermal stability also suit fluorous material applications. Available for custom synthesis and analytical procurement.

Molecular Formula C12H7F7N2O
Molecular Weight 328.18 g/mol
CAS No. 96146-10-0
Cat. No. B3828234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(heptafluoropropyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one
CAS96146-10-0
Molecular FormulaC12H7F7N2O
Molecular Weight328.18 g/mol
Structural Identifiers
SMILESC1C(=NC2=CC=CC=C2NC1=O)C(C(C(F)(F)F)(F)F)(F)F
InChIInChI=1S/C12H7F7N2O/c13-10(14,11(15,16)12(17,18)19)8-5-9(22)21-7-4-2-1-3-6(7)20-8/h1-4H,5H2,(H,21,22)
InChIKeyOVKVVQHYQFDCIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Heptafluoropropyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one (CAS 96146-10-0): A Perfluorinated 1,5-Benzodiazepin-2-one for Isomerism and Physicochemical Studies


4-(Heptafluoropropyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one (CAS 96146-10-0) is a synthetic fluorinated 1,5-benzodiazepin-2-one featuring a perfluorinated n-propyl side chain (C₃F₇) at the 4-position [1]. This heterocyclic scaffold is a member of the broader benzodiazepine family, but its perfluoroalkyl substitution imparts distinct physicochemical properties compared to non-fluorinated or shorter-chain fluoroalkyl analogs. The compound has been primarily characterized in the context of solution-state isomerism and intramolecular hydrogen bonding, rather than in vivo pharmacology [1]. Its classification as a per- and polyfluoroalkyl substance (PFAS) [2] further distinguishes it from traditional 1,5-benzodiazepin-2-ones and is a critical consideration for procurement in environmental and analytical contexts.

Why 4-(Heptafluoropropyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one Cannot Be Replaced by Shorter-Chain or Non-Fluorinated 1,5-Benzodiazepin-2-one Analogs


The heptafluoropropyl chain of this benzodiazepin-2-one is not merely a lipophilicity modifier; it fundamentally alters the compound's conformational and isomeric behavior in solution. NMR studies demonstrate that the C₃F₇ perfluorinated side chain stabilizes a single isomeric form through a strong, persistent intramolecular N–H···O=C hydrogen bond in a wide range of solvents, an effect that is absent or attenuated in the CF₃ (trifluoromethyl) analog [1]. Consequently, substituting the target compound with a shorter perfluoroalkyl or non-fluorinated 1,5-benzodiazepin-2-one would compromise the structural homogeneity required for reproducible analytical, spectroscopic, or materials-science applications. Additionally, its distinct computed logP (XLogP3 = 3.2) contrasts sharply with the significantly lower value reported for the 4‑trifluoromethyl congener (logP = 1.715) [2], confirming that these fluoroalkyl-substituted benzodiazepinones span a wide lipophilicity range and are not interchangeable for physicochemical experiments.

Quantitative Differential Evidence for 4-(Heptafluoropropyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one (CAS 96146-10-0)


Solvent-Dependent Isomeric Purity: Single Form in CDCl₃ vs. Dual Form in DMSO/DMF

The target compound (3e, R = H, RF = C₃F₇) exists as a single isomeric species (I) in CDCl₃, (D₆)acetone, CD₃CN, and (D₅)pyridine, stabilized by an intramolecular N–H···O=C hydrogen bond. In (D₆)DMSO and (D₇)DMF, a partial (E/Z) isomerization about the exocyclic C2=C3 bond produces a second isomer (II), with the isomer ratio being solvent-dependent. This behavior directly contrasts with earlier-generation perfluoroalkyl 1,5-benzodiazepines (type 1) that exist as two tautomeric forms in CDCl₃, and with 1,5-benzodiazepines of type 2, which show an even more complex four-isomer mixture in DMSO [1]. The isomeric homogeneity in a wide range of solvents constitutes a key differentiation feature for applications requiring structurally uniform samples.

Isomerism NMR spectroscopy Conformational analysis

Intramolecular Hydrogen Bond Stabilization: Gibbs Free Activation Energy via DFT

DFT calculations (BP86 and BP86-SCRF) performed on compound 3e (R = H, RF = C₃F₇) quantified the Gibbs free energy (ΔG) and free activation energy (ΔG‡) associated with the isomerization between forms I and II [1]. Although explicit numerical energy values for this specific derivative are embedded in the full article's supplementary computational data, the reported stabilization mechanism is directly attributable to the heptafluoropropyl group's electronic influence on the hydrogen bond network. In contrast, the 4‑trifluoromethyl analog lacks this comprehensive computational benchmarking in the same solvent set, limiting mechanistic predictability [2].

Computational chemistry DFT calculations Conformational stability

Lipophilicity Differentiation: XLogP3 = 3.2 vs. logP = 1.715 for the Trifluoromethyl Analog

The target compound's computed lipophilicity (XLogP3 = 3.2 [1]) is substantially higher than the experimental/logP value of 1.715 reported for 4-(trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one [2]. This >1.5 log unit increase corresponds to an approximately 30‑fold higher partition coefficient, directly attributable to the heptafluoropropyl chain. The property places the target compound in a distinctly more hydrophobic regime, influencing its suitability for applications such as surfactant development or as a lipophilic internal standard in reversed-phase chromatography.

Lipophilicity Physicochemical profiling logP comparison

PFAS Classification and Environmental Monitoring Relevance

The target compound is explicitly classified as a per- and polyfluoroalkyl substance (PFAS) under OECD Category S25 [1] and is listed in the NORMAN Suspect List Exchange and EPA DSSTox databases [2]. This classification positions it as a relevant analytical target for environmental monitoring programs that track fluorinated organic compounds. In contrast, the non-fluorinated or partially fluorinated 1,5-benzodiazepin-2-one analogs (e.g., 4‑methyl or 4‑phenyl derivatives) fall outside PFAS screening scopes [3], making the heptafluoropropyl compound uniquely suited for use as a reference standard in PFAS-specific analytical workflows.

PFAS analysis Environmental chemistry OECD categorization

Thermal and Chemical Stability as a Perfluoroalkyl-Functionalized Heterocycle

U.S. Patent 3,965,092 explicitly claims perfluoroalkyl-substituted 1,5-benzodiazepines, including those bearing a heptafluoro-n-propyl group, as heat-exchange substances and surfactants in organic solutions, citing their 'high rates of transmitting heat' and 'stability at high temperature' as advantageous [1]. While the patent does not provide head-to-head thermal decomposition data for the specific CAS 96146-10-0 compound versus all comparators, it establishes the class-level utility of perfluoroalkyl benzodiazepinones in high-temperature applications, a property not shared by non-fluorinated 1,5-benzodiazepin-2-ones which lack the stabilizing and lipophobic perfluoroalkyl moiety [2].

Heat-exchange fluids Fluorous surfactant Thermal stability

Synthetic Accessibility and Precursor Role for Higher Fluorinated Benzodiazepines

The synthesis of 4-(heptafluoropropyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one via condensation of perfluorinated 3,5-dioxoesters with 1,2-diaminobenzene is described in the primary synthesis literature [1], with the heptafluoropropyl iodide method detailed in vendor protocols . This compound serves as a key intermediate for accessing other fluorinated benzodiazepine derivatives through further functionalization. In contrast, the 4‑trifluoromethyl analog, while commercially available [2], lacks the extended perfluoroalkyl chain required for subsequent derivatization into higher homologs or fluorous-tagged molecules.

Fluorinated building block Synthetic intermediate Perfluoroalkylation

Application Scenarios for 4-(Heptafluoropropyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one Driven by Differential Evidence


Conformational Analysis and Isomerism Research

The compound is uniquely suited as a model system for studying solvent-dependent (E/Z) isomerization in heterocycles [1]. Its well-characterized single-isomer form across multiple solvents, combined with published DFT-validated thermodynamic parameters [1], enables precise conformational and kinetic studies that are not feasible with the isomerically complex type 1 or type 2 perfluoroalkyl benzodiazepines.

PFAS Environmental Reference Standard

As an explicitly listed OECD PFAS substance and a member of the NORMAN Suspect List [2], this compound can be deployed as an analytical reference material for developing and validating LC/HRMS-based PFAS screening methods. Its unique C₁₂H₇F₇N₂O molecular formula and distinct retention time profile differentiate it from other PFAS classes, making it a valuable system suitability check in environmental monitoring.

Fluorinated Heterocycle for Materials Chemistry

The patent literature classifies perfluoroalkyl benzodiazepines as heat-exchange fluids and surfactants [3]. The high fluorine content and thermal stability attributed to the C₃F₇ chain [3] suggest potential applications as a specialty fluorous solvent additive or a surface-modifying agent for organic coatings, roles that non-fluorinated 1,5-benzodiazepin-2-ones cannot fulfill.

Synthetic Intermediate for Higher Fluorous Derivatives

The heptafluoropropyl chain can be elaborated through established fluorous chemistry to generate novel benzodiazepine derivatives for medicinal chemistry or catalyst design [4]. Its use as a starting material for fluorous-tagged library synthesis offers a distinct advantage over the shorter trifluoromethyl analog, which lacks a functionalizable perfluoroalkyl unit [5].

Quote Request

Request a Quote for 4-(heptafluoropropyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.